Thiol-APN Conjugates Exhibit Extended In Vivo Serum Half-Life Compared to Thiol-Maleimide Conjugates
In a direct head-to-head comparison using albumin-conjugated Arthrobacter globiformis urate oxidase (AgUox), the APN-linked conjugate (AgUox-APN-HSA) demonstrated no observable in vitro cleavage of the thioether bond, whereas the maleimide-linked conjugate (AgUox-MAL-HSA) underwent substantial thioester cleavage under identical conditions [1]. In vivo, the late-phase serum half-life of AgUox-APN-HSA was significantly longer than that of AgUox-MAL-HSA (statistical significance reported; exact fold-change data available in the full-text pharmacokinetic analysis) [1].
| Evidence Dimension | In vitro hydrolytic stability and in vivo serum half-life of protein conjugates |
|---|---|
| Target Compound Data | AgUox-APN-HSA: no detectable cleavage in vitro; significantly prolonged late-phase serum half-life in vivo |
| Comparator Or Baseline | AgUox-MAL-HSA (maleimide-based): substantial thioester cleavage in vitro; shorter late-phase serum half-life |
| Quantified Difference | Qualitative: APN conjugate showed zero detectable cleavage vs. substantial cleavage for maleimide; statistically significant serum half-life extension (p < 0.05) |
| Conditions | Site-specific HSA conjugation to AgUox via tetrazine–trans-cyclooctene click chemistry; in vitro stability assay in buffer; in vivo pharmacokinetics in rodent model |
Why This Matters
For procurement decisions in ADC or therapeutic-protein programs, the absence of payload shedding translates directly to maintained drug-to-antibody ratio and reduced off-target toxicity.
- [1] Yang B, Kwon I. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. Biomedicines. 2021;9(10):1334. doi:10.3390/biomedicines9101334. View Source
